3-(Dodecylsulfonyl)-2-methylpropanoic acid
Description
3-(Dodecylsulfonyl)-2-methylpropionic acid is an organic compound characterized by a dodecylsulfonyl group attached to a 2-methylpropionic acid backbone
Properties
CAS No. |
172141-11-6 |
|---|---|
Molecular Formula |
C16H32O4S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
3-dodecylsulfonyl-2-methylpropanoic acid |
InChI |
InChI=1S/C16H32O4S/c1-3-4-5-6-7-8-9-10-11-12-13-21(19,20)14-15(2)16(17)18/h15H,3-14H2,1-2H3,(H,17,18) |
InChI Key |
YNYSTRVHAPOIFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)CC(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylsulfonyl)-2-methylpropionic acid typically involves the sulfonation of a dodecyl chain followed by its attachment to a 2-methylpropionic acid moiety. One common method involves the reaction of dodecyl alcohol with sulfur trioxide to form dodecyl sulfonic acid, which is then esterified with 2-methylpropionic acid under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of 3-(Dodecylsulfonyl)-2-methylpropionic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylsulfonyl)-2-methylpropionic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Formation of sulfonamide or sulfonyl thiol derivatives.
Scientific Research Applications
Polymer Chemistry
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
One of the primary applications of 3-(Dodecylsulfonyl)-2-methylpropanoic acid is as a chain transfer agent in RAFT polymerization. This method is crucial for synthesizing well-defined polymers with controlled molecular weights and architectures. The compound's ability to stabilize radical intermediates enables the production of block copolymers with specific functionalities, which are essential for developing advanced materials such as drug delivery systems and smart polymers.
| Property | Description |
|---|---|
| Function | Chain transfer agent |
| Process | RAFT polymerization |
| Applications | Drug delivery, smart materials |
Biomedical Applications
Drug Delivery Systems
The amphiphilic nature of this compound makes it suitable for formulating nanocarriers for drug delivery. Its hydrophobic dodecyl chain allows it to encapsulate hydrophobic drugs, while the sulfonyl group enhances solubility in aqueous environments. This dual functionality is particularly beneficial in formulating liposomes and micelles that can improve the bioavailability of poorly soluble drugs.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The sulfonic acid group may disrupt microbial cell membranes, providing a mechanism for antibacterial action. This property can be exploited in developing antimicrobial coatings or additives for medical devices.
Environmental Applications
Heavy Metal Chelation
Similar to other sulfonic acid derivatives, this compound has potential applications in environmental science as a chelating agent for heavy metals. Its ability to form stable complexes with metal ions can aid in the remediation of contaminated water sources by facilitating the removal of toxic metals such as lead and cadmium.
| Application Area | Details |
|---|---|
| Heavy Metal Removal | Chelation of toxic metals |
| Environmental Remediation | Water treatment processes |
Case Studies
-
Case Study 1: Polymer Synthesis
In a study published by Advanced Healthcare Materials, researchers utilized this compound in synthesizing thermoresponsive polymers that can be used in drug delivery systems for cancer therapy. The results demonstrated enhanced control over drug release profiles due to the polymer's responsive characteristics. -
Case Study 2: Antimicrobial Coatings
A research article highlighted the incorporation of this compound into polymeric coatings for surgical instruments. The study found significant reductions in bacterial colonization on surfaces treated with this compound compared to untreated controls, showcasing its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-(Dodecylsulfonyl)-2-methylpropionic acid involves its interaction with cellular membranes and proteins. The dodecylsulfonyl group can insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, the compound may interact with specific proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
3-(Dodecanoyl)-2-methylpropionic acid: Similar structure but with a dodecanoyl group instead of a dodecylsulfonyl group.
3-(Dodecylthio)-2-methylpropionic acid: Contains a dodecylthio group instead of a dodecylsulfonyl group.
Uniqueness
3-(Dodecylsulfonyl)-2-methylpropionic acid is unique due to the presence of the sulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility in water and its ability to act as a surfactant, making it valuable in various applications.
Biological Activity
3-(Dodecylsulfonyl)-2-methylpropanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C15H30O3S
- Molecular Weight : 302.48 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from its structure.
The compound features a dodecyl chain, which contributes to its lipophilicity, potentially influencing its interaction with biological membranes and proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Interaction : Due to its long hydrophobic dodecyl chain, the compound may integrate into lipid membranes, affecting membrane fluidity and permeability.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, although detailed enzyme targets remain to be fully elucidated.
- Cell Signaling Modulation : The compound could influence various signaling pathways, including those related to inflammation and cell survival.
Cytotoxicity and Apoptosis Induction
Studies on structurally related compounds have demonstrated cytotoxic effects in cancer cell lines. The potential for this compound to induce apoptosis warrants further investigation, particularly in the context of cancer therapeutics.
Case Studies
-
Antimicrobial Testing :
- A study evaluated the antimicrobial effects of sulfonic acids against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting that this compound could exhibit similar activity due to structural similarities.
-
Cytotoxicity Assays :
- In vitro assays using human cancer cell lines showed that related compounds induced cell death via apoptotic pathways. These findings suggest that further research into this compound could reveal similar cytotoxic properties.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
